molecular formula C10H13N4Na2O14P3 B3262692 Inosine 5'-triphosphate, disodium salt dihydrate CAS No. 36051-67-9

Inosine 5'-triphosphate, disodium salt dihydrate

Cat. No.: B3262692
CAS No.: 36051-67-9
M. Wt: 552.13 g/mol
InChI Key: CTGDHHMAJMSJFW-IDIVVRGQSA-L
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Description

Inosine 5’-triphosphate (ITP) is a type of nucleoside triphosphate, which is a molecule containing a nucleoside bound to three phosphate groups. It is used in studies on the impact of deamination of ATP and GTP by various enzymes and chemical processes . It may be used as a substrate to study the specificity and kinetics of nucleoside-5’-triphosphatase and ATPase .


Molecular Structure Analysis

The empirical formula of Inosine 5’-triphosphate, disodium salt dihydrate is C10H12Na3N4O14P3 . It has a molecular weight of 574.11 .


Chemical Reactions Analysis

Inosine 5’-triphosphate (ITP) can prevent guanosine 5’-triphosphate (GTP) hydrolysis, that is catalyzed by transducin (TD). ITP can proficiently induce secretion in permeabilized cells than GTP . Instead of GTP, ITP can be used for the initiation and the elongation steps of reovirus transcription .

Scientific Research Applications

Enhancement in Mass Spectrometry

Inosine 5'-triphosphate, disodium salt dihydrate, along with other polyphosphonated alkali metal salts, has been shown to enhance negative-ion electrospray mass spectrometry. This enhancement is achieved through diethylamine treatment, which significantly increases the intensities of the acid ions and molecular fragments retaining a phosphonate group, while reducing signals associated with sodium adduction (Ballantine, Games, & Slater, 1997).

Characterization in NMR Spectroscopy

Inosine 5'-triphosphate has been used in the study of stepwise conformational transitions of disodium adenosine 5′-triphosphate (Na2ATP) crystals using high-resolution solid-state NMR spectroscopy and quantum mechanics calculations. This research is significant for characterizing individual sodium sites in these compounds (Nausner et al., 2009).

Synthesis of Labeled Compounds

The synthesis of 14C-labeled inosine 5′-phosphate has been achieved by direct phosphorylation of inosine-8-14C, providing a valuable tool for research involving radioactive labeling and tracing in biological systems (Sakata & Ikegami, 1978).

Temperature-Dependent Self-Association

Research on the disodium salt of adenosine 5'-triphosphate (closely related to inosine 5'-triphosphate) has revealed a temperature-dependent self-association in isotonic saline. This finding has implications for understanding the behavior of these compounds under varying temperature conditions (Ferguson et al., 1974).

Binding Studies with Platinum Compounds

Inosine 5'-triphosphate has been studied for its ability to bind with platinum compounds, an area of interest in understanding the molecular interactions relevant to anti-tumor drugs and chemotherapy (Tajmir-Riahi & Theophanides, 1984).

Applications in Mineral Separation

The compound has been used as a depressant in the flotation separation process, demonstrating selective adsorption on certain mineral surfaces. This highlights its potential application in the field of mineral processing and extraction (Wang et al., 2021).

Mechanism of Action

Inosine 5’-triphosphate (ITP) has the ability to support the initiation of effector system. It can prevent guanosine 5’-triphosphate (GTP) hydrolysis, that is catalyzed by transducin (TD). ITP can proficiently induce secretion in permeabilized cells than GTP .

Safety and Hazards

Inosine 5’-triphosphate, disodium salt dihydrate may cause eye irritation, skin irritation, and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It may cause respiratory tract irritation and may be harmful if inhaled .

Properties

CAS No.

36051-67-9

Molecular Formula

C10H13N4Na2O14P3

Molecular Weight

552.13 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

InChI

InChI=1S/C10H15N4O14P3.2Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

CTGDHHMAJMSJFW-IDIVVRGQSA-L

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

Related CAS

24464-06-0 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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